molecular formula C20H28N2O6 B5056323 1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate

1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate

Cat. No. B5056323
M. Wt: 392.4 g/mol
InChI Key: CRKSQCFZJXHVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are used in a variety of applications, including as antihypertensives, antipsychotics, and antidepressants .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring (a six-membered ring with two nitrogen atoms), an acetyl group (COCH3), a cyclopentyl group (a five-membered ring of carbon atoms), and a methylphenoxy group (a benzene ring with a methyl group and an oxygen atom attached) .

properties

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2.C2H2O4/c1-15-6-8-17(9-7-15)22-14-18(21)20-12-10-19(11-13-20)16-4-2-3-5-16;3-1(4)2(5)6/h6-9,16H,2-5,10-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKSQCFZJXHVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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